
Methyl 2-chloro-2-(oxolan-3-yl)acetate
Descripción general
Descripción
“Methyl 2-chloro-2-(oxolan-3-yl)acetate” is a synthetic organic compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.61 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl group (CH3), a chloro group (Cl), an oxolan-3-yl group (C4H7O), and an acetate group (C2H3O2) .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Transformation in Aquatic Systems : Metolachlor, a compound related to Methyl 2-chloro-2-(oxolan-3-yl)acetate, undergoes transformation in aquatic systems, including the formation of ethane sulfonic acid and oxanillic acid breakdown products in outdoor tank mesocosms. This research suggests similar transformation pathways for metolachlor and alachlor, akin to acetochlor pathways in soils (Graham et al., 1999).
Chemical Synthesis and Modification
- Oxidation of 2-Chloro Aldehyde Acetals : Research shows that 2-chloro acid methyl esters can be prepared from 2-chloro aldehyde dimethyl acetals using trichloroisocyanuric acid in DMF, highlighting a method for synthesizing derivatives of compounds like this compound (Boni et al., 1994).
Biodegradation and Microbial Interactions
- Microbial Degradation of Related Herbicides : Metolachlor and related compounds undergo biodegradation, with microorganisms like Candida xestobii demonstrating the ability to use these herbicides as carbon sources. This indicates potential microbial pathways for the degradation of similar compounds (Muñoz et al., 2011).
Environmental Fate and Photodegradation
- Photodegradation in Water : Studies on metolachlor reveal its photodegradation in water under sunlight. The process is relatively slow, with varying half-lives depending on environmental conditions and solute presence. This research aids in understanding the environmental fate of similar chloroacetamide herbicides (Kochany & Maguire, 1994).
Medicinal Chemistry and Drug Development
- Inhibitors for Aldose Reductase : Derivatives of this compound might be relevant in medicinal chemistry, as seen in the synthesis of thiazolidin-4-one acetate derivatives. These compounds are evaluated as inhibitors for aldehyde and aldose reductase, suggesting potential therapeutic applications (Ali et al., 2012).
Propiedades
IUPAC Name |
methyl 2-chloro-2-(oxolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNCURYSGXYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
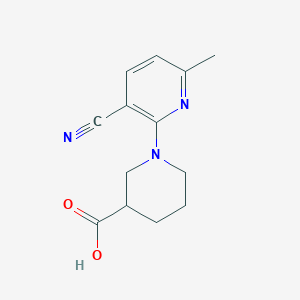
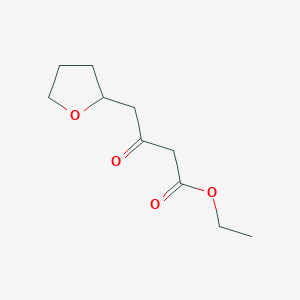
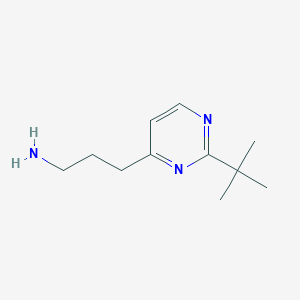

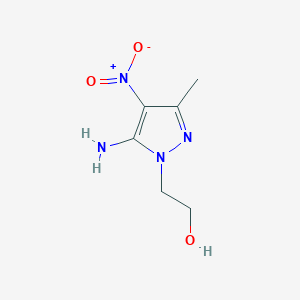
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)

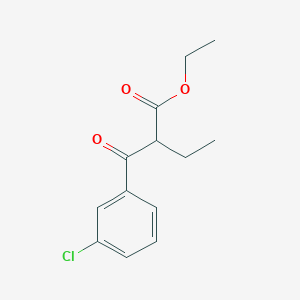


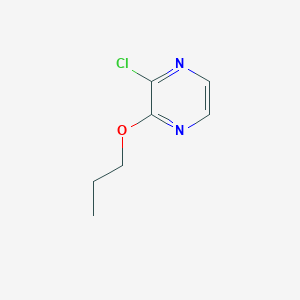
![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)
